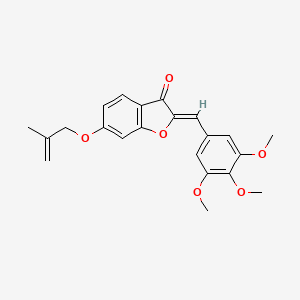

(Z)-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H22O6 and its molecular weight is 382.412. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on its anti-inflammatory, anticancer, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure features a benzofuran backbone with a methoxy-substituted benzylidene group and an allyl ether moiety. This unique configuration is believed to contribute to its biological efficacy.

1. Anti-inflammatory Activity

Benzofuran derivatives are well-documented for their anti-inflammatory properties. Research indicates that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. For instance, one study reported that a related benzofuran derivative reduced TNF levels by 93.8% and IL-1 levels by 98% in vitro . The mechanism involves the suppression of NF-κB activity in macrophages, which plays a crucial role in inflammatory responses.

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, benzofuran derivatives have shown promising results against multiple cancer cell lines:

| Cancer Type | Cell Line | Inhibition Rate (%) |

|---|---|---|

| Leukemia | K562 | 56.84 |

| Non-small Cell Lung Cancer | NCI-H460 | 80.92 |

| Colon Cancer | HCT-116 | 72.14 |

| Melanoma | MDA-MB-435 | 50.64 |

| Ovarian Cancer | OVCAR-8 | 44.50 |

These findings suggest that this compound may induce apoptosis in cancer cells via reactive oxygen species (ROS) generation and mitochondrial dysfunction .

3. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. Studies have shown that related benzofuran compounds can significantly enhance the activity of endogenous antioxidants like superoxide dismutase and catalase . This action helps mitigate cellular damage caused by oxidative stress, which is implicated in various diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of benzofuran derivatives:

- Study on Inflammation : A derivative demonstrated a significant reduction in nitric oxide production in RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent .

- Anticancer Evaluation : A series of benzofuran compounds were tested against 60 human tumor cell lines by the National Cancer Institute (NCI), revealing varied efficacy across different cancer types . The results indicated that modifications in the benzofuran structure could enhance anticancer activity.

- Mechanistic Insights : Research involving flow cytometry showed that certain derivatives could induce apoptosis through caspase activation and ROS accumulation in K562 leukemia cells . This suggests that structural variations can significantly impact biological outcomes.

Eigenschaften

IUPAC Name |

(2Z)-6-(2-methylprop-2-enoxy)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-13(2)12-27-15-6-7-16-17(11-15)28-18(21(16)23)8-14-9-19(24-3)22(26-5)20(10-14)25-4/h6-11H,1,12H2,2-5H3/b18-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOMMKMSLNJVSZ-LSCVHKIXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.